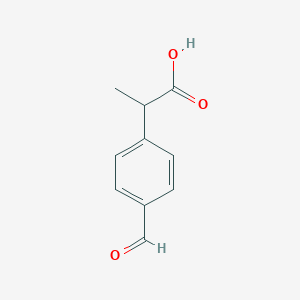
2-(4-ホルミルフェニル)プロパン酸
説明
2-(4-Formylphenyl)propionic acid, also known as 2-(4-Formylphenyl)propionic acid, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Formylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-(4-ホルミルフェニル)プロパン酸の用途に関する包括的な分析
2-(4-ホルミルフェニル)プロパン酸は、イブプロフェン不純物Kとしても知られており、分子式は
C10H10O3 C_{10}H_{10}O_{3} C10H10O3
、分子量は178.18です 。この化合物は、広く使用されている非ステロイド性抗炎症薬(NSAID)であるイブプロフェンとの関連性から、特に製薬業界において、科学研究でさまざまな用途があります。以下は、さまざまな研究分野におけるこの化合物の独自の用途の詳細な分析です。製薬不純物標準: 不純物標準として、2-(4-ホルミルフェニル)プロパン酸は、製薬業界における品質管理の基準物質として機能します。 これは、製造プロセス中にイブプロフェン中の不純物を特定および定量化するのに役立ちます 。これにより、最終的な製薬製品の純度と安全性が確保されます。
臨床試験: 臨床試験では、この化合物はイブプロフェンの薬物動態と代謝経路を評価するために使用されます。 その不純物を調べることで、研究者は薬物が体内どのように処理されるかをよりよく理解し、その有効性と安全性を最適化できます 。
分析化学研究: 分析化学の研究者は、2-(4-ホルミルフェニル)プロパン酸を使用して、分析方法を開発および検証しています。 これらの方法は、薬物中の不純物を検出するため、および規制基準への準拠を確保するために不可欠です 。
材料科学: 材料科学では、この化合物は、時間をかけてイブプロフェンをゆっくりと放出する可能性のある新しい材料またはコーティングを合成するために使用できます。 この用途は、特に薬物放出医療機器の開発において関連性があります 。
毒性学研究: 毒性学研究では、多くの場合、薬物汚染物質の毒性効果を理解するために不純物を使用する必要があります。 2-(4-ホルミルフェニル)プロパン酸は、イブプロフェン不純物が生物系に与える毒性影響を調べるために使用できます 。
創薬: この化合物は、新しい薬物候補を合成するためのビルディングブロックとして使用できるため、創薬の初期段階で貴重です。 イブプロフェンとの構造的類似性から、新しい抗炎症剤を開発するための有用な出発点となっています 。
環境影響研究: 医薬品の環境影響は、新たな研究分野です。 研究者は、2-(4-ホルミルフェニル)プロパン酸を使用して、環境におけるイブプロフェンの分解生成物とその潜在的な生態学的影響を調査できます 。
教育目的: 学術的な設定では、2-(4-ホルミルフェニル)プロパン酸は、薬物不純物分析のプロセスとその製薬科学における重要性を示すための教育補助として使用できます 。
作用機序
Target of Action
It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .
Result of Action
It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
生化学分析
Biochemical Properties
It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Temporal Effects in Laboratory Settings
特性
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-07-7 | |
| Record name | 2-(4-Formylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



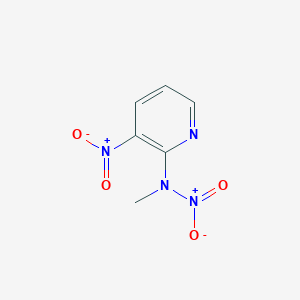
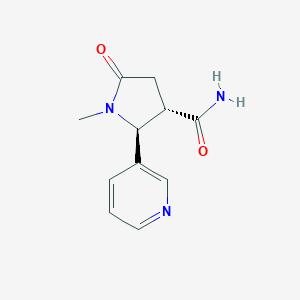
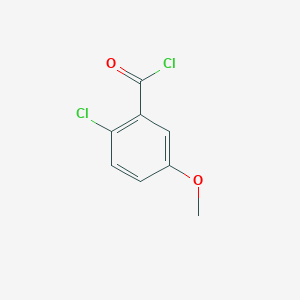
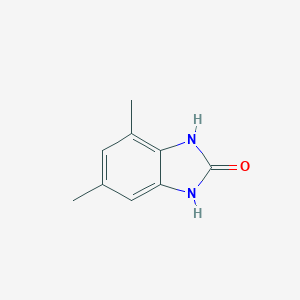
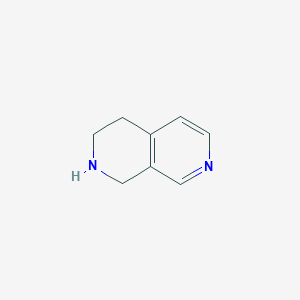
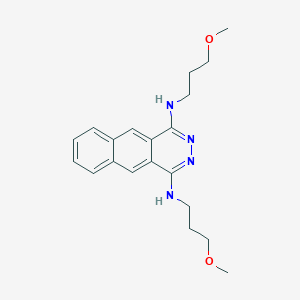
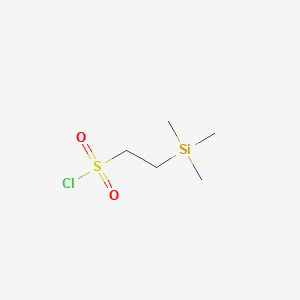
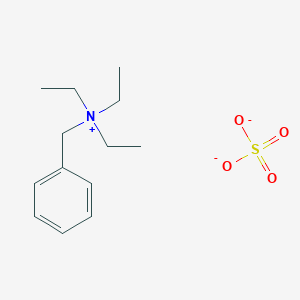
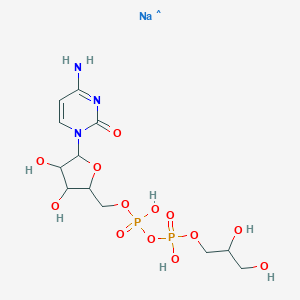
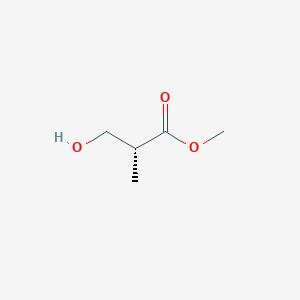
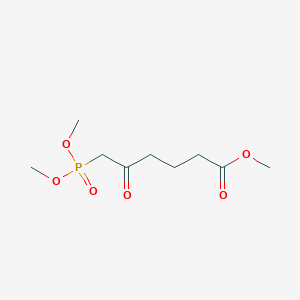
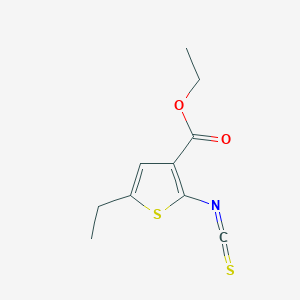
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
